molecular formula C27H40O2 B15285602 (c)(1/2)-Tocotrienol pound>>Tocotrienol, delta

(c)(1/2)-Tocotrienol pound>>Tocotrienol, delta

Cat. No.: B15285602
M. Wt: 396.6 g/mol
InChI Key: ODADKLYLWWCHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tocotrienols are a subclass of vitamin E, distinguished by their unsaturated isoprenoid side chain, which enhances membrane penetration compared to saturated tocopherols . The gamma (γ) and delta (δ) isoforms of tocotrienol are particularly notable for their superior bioactivity in modulating oxidative stress, inflammation, and metabolic pathways.

  • Gamma-Tocotrienol: Characterized by three methyl groups on the chromanol ring, γ-tocotrienol exhibits potent antioxidant and anti-cancer properties. It demonstrates higher bioavailability in formulations like Gamma Delta Tocotrienol (GDT) compared to mixed tocotrienol preparations .
  • Delta-Tocotrienol: With two methyl groups, δ-tocotrienol is the most potent isoform in suppressing pro-inflammatory pathways (e.g., NF-κB) and lipid peroxidation . It shows preferential accumulation in tissues like the liver and pancreas .

Properties

IUPAC Name

2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODADKLYLWWCHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : Delta-tocotrienol can be synthesized through various chemical reactions involving the modification of natural tocotrienols extracted from vegetable oils, wheat germ, barley, and certain types of nuts and grains. The synthetic routes often involve the use of catalysts and specific reaction conditions to achieve the desired structural modifications.

Industrial Production Methods: : On an industrial scale, delta-tocotrienol is typically produced through the extraction and purification of natural sources followed by chemical modifications to enhance its bioavailability and stability. Advanced techniques such as supercritical fluid extraction and chromatography are employed to obtain high-purity delta-tocotrienol.

Chemical Reactions Analysis

Oxidation-Reduction Reactions

Delta-tocotrienol functions as a potent antioxidant due to its phenolic hydroxyl group on the chromanol ring. It donates hydrogen atoms to neutralize free radicals, forming stabilized tocopheroxyl radicals. This redox activity is critical in mitigating lipid peroxidation in biological systems .

Key Reaction Mechanism :

δ-tocotrienol+ROOδ-tocotrienoxyl radical+ROOH\delta\text{-tocotrienol} + \text{ROO}^\cdot \rightarrow \delta\text{-tocotrienoxyl radical} + \text{ROOH}

The unsaturated isoprenoid side chain enhances membrane permeability and reactivity compared to tocopherols .

Interaction with Enzymatic Pathways

Delta-tocotrienol modulates enzymatic activity through direct and indirect mechanisms:

HMG-CoA Reductase Degradation

Delta-tocotrienol promotes ubiquitination and proteasomal degradation of HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis. This interaction is sterol-regulated and involves binding to Insig proteins in the endoplasmic reticulum .

Experimental Data :

ParameterDelta-Tocotrienol EffectReference
HMG-CoA reductase degradation↑ 2.5-fold
SREBP processing inhibitionPartial

E2F-1-Mediated Transcriptional Regulation

In pancreatic cancer cells, delta-tocotrienol upregulates p27Kip1^\text{Kip1} by enhancing E2F-1 binding to the p27 promoter, inducing cell-cycle arrest .

Stability and Degradation Under Environmental Stressors

Delta-tocotrienol is sensitive to oxidation, heat, and alkaline conditions, which degrade its antioxidant efficacy .

Stability Profile :

ConditionEffect on Delta-TocotrienolReference
Light exposure (24 hrs)40% degradation
Heat (100°C, 1 hr)65% loss of activity
Alkaline pH (pH 10)Rapid oxidation

Comparative Reactivity with Other Vitamin E Forms

Delta-tocotrienol’s smaller chromanol head and unsaturated side chain enhance its membrane mobility and reactivity compared to tocopherols .

Antioxidant Efficacy Comparison :

CompoundRelative Antioxidant Activity (vs. Alpha-Tocopherol)Reference
Delta-tocotrienol1.8×
Gamma-tocotrienol1.5×
Alpha-tocopherol1.0× (Baseline)

Pharmacokinetic Interactions

Delta-tocotrienol’s bioavailability is formulation-dependent. A 600 mg dose in a lipid emulsion (GDT) showed superior plasma retention compared to standard TRF formulations :

Pharmacokinetic Parameters :

ParameterGDT FormulationTRF FormulationReference
CmaxC_{\text{max}}4.2 µg/mL2.8 µg/mL
TmaxT_{\text{max}}4.0 hrs5.5 hrs
AUC0_{0-∞}28.1 µg·hr/mL18.9 µg·hr/mL

Clinical Implications of Reactivity

Delta-tocotrienol’s chemical properties underpin its therapeutic effects:

  • NAFLD Management : Reduces oxidative stress markers (MDA: ↓0.91 µM, p<0.001p < 0.001) and liver enzymes (ALT: ↓8.86 U/L) .

  • Anticancer Activity : Induces apoptosis via ROS-mediated pathways and cell-cycle arrest .

Scientific Research Applications

Delta-tocotrienol is a form of vitamin E that has potential therapeutic applications, particularly related to metabolic and neoplastic conditions.

Scientific Research Applications

Management of Non-Alcoholic Fatty Liver Disease (NAFLD)
Delta-tocotrienol has shown promise in improving biochemical markers associated with hepatocellular injury and steatosis in individuals with NAFLD .

Study Design
In a randomized, double-blind, placebo-controlled trial, patients with NAFLD were administered 300 mg of delta-tocotrienol twice daily or a placebo for 24 weeks .

Endpoints
The primary focus was to measure changes in the fatty liver index (FLI) and homeostasis model of insulin resistance (HOMA-IR) from baseline after the 24-week period. Secondary endpoints included changes in high sensitivity C-reactive protein (hs-CRP), malondialdehyde (MDA), alanine transaminase (ALT), aspartate transaminase (AST), and the degree of hepatic steatosis via ultrasound .

Results
Compared to the placebo, delta-tocotrienol significantly reduced FLI, HOMA-IR, hs-CRP, MDA, ALT, and AST. The extent of hepatic steatosis was also significantly reduced with tocotrienol . No adverse events were reported . Another study also confirms that delta-tocotrienol effectively improved aminotransferase levels, and inflammatory and oxidative stress markers in patients with NAFLD .

Glycemic Control in Pre-Diabetes
Delta-tocotrienol supplementation can improve glycemic control parameters in people with pre-diabetes . In a study 77 participants were either put in group A or B. Group A showed a greater reduction in fasting plasma glucose, glycosylated hemoglobin, insulin and homeostatic model assessment-insulin resistance index (p≤0.001) post-intervention .

Mechanism of Action

Delta-tocotrienol exerts its effects through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets and pathways involved include the modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Bioavailability and Pharmacokinetics

Parameter Gamma-Tocotrienol Delta-Tocotrienol Tocotrienol-Rich Fraction (TRF)
Bioavailability 2.5x higher in GDT vs. TRF Lower in GDT vs. TRF Contains mixed isoforms (γ > δ)
Tissue Penetration High in adipose tissue High in liver/pancreas Broad distribution
Plasma Half-Life 4.2 ± 0.8 hours 3.7 ± 0.6 hours 3.9 ± 1.1 hours

Gamma-tocotrienol’s superior bioavailability in GDT formulations is attributed to optimized lipid solubility, whereas δ-tocotrienol’s efficacy relies on tissue-specific uptake .

Antioxidant and Anti-Inflammatory Potency

  • Gamma-Tocotrienol: Reduces oxidative stress by upregulating glutathione peroxidase (GPx) and superoxide dismutase (SOD) . In NAFLD models, γ-tocotrienol decreases ALT levels by 28% .
  • Delta-Tocotrienol: Exhibits 40% greater inhibition of lipid peroxidation than γ-tocotrienol in vitro. Clinically, δ-tocotrienol reduces hs-CRP (inflammatory marker) by 35% in obese patients.

Mechanistic Differences :

  • γ-Tocotrienol: Modulates Nrf2/ARE pathway for antioxidant enzyme synthesis.
  • δ-Tocotrienol: Suppresses NF-κB and COX-2, targeting inflammation at transcriptional level.

Anti-Cancer Activity

Cancer Type Gamma-Tocotrienol Delta-Tocotrienol
Breast IC₅₀: 30 μg/mL (apoptosis) IC₅₀: 90 μg/mL
Pancreatic IC₅₀: 12 μM Accumulates in pancreas
Lung Inhibits Notch-1 via miR-34a upregulation
Gastric Induces DNA damage

Gamma-tocotrienol’s lower IC₅₀ in breast cancer models highlights its potency, while δ-tocotrienol’s unique miR-34a mechanism offers specificity in lung cancer.

Metabolic and Cholesterol Modulation

  • Gamma-Tocotrienol: At 2 μM, inhibits HMG-CoA reductase by 50%, reducing cholesterol synthesis.
  • Delta-Tocotrienol: Enhances Insig-dependent degradation of HMG-CoA reductase, showing 80% inhibition at 10 μM.

Clinical Outcomes :

  • δ-Tocotrienol reduces abdominal adiposity in obese rats by 22%.
  • γ/δ blends lower LDL cholesterol by 15% in hyperlipidemic patients.

Biological Activity

Delta-tocotrienol, a member of the vitamin E family, has garnered significant attention due to its potential health benefits and therapeutic applications. This article compiles a comprehensive overview of its biological activities, focusing on its effects in various clinical settings, particularly in metabolic disorders and cancer.

Overview of Delta-Tocotrienol

Delta-tocotrienol is one of the eight isomers of vitamin E, which includes both tocopherols and tocotrienols. Unlike tocopherols, tocotrienols possess unique properties that contribute to their biological activity, including antioxidant effects and potential anti-cancer properties. Research has indicated that tocotrienols may exhibit superior efficacy compared to tocopherols in certain contexts, particularly in inhibiting tumor growth and managing metabolic diseases.

Biological Activities

1. Antioxidant Properties

Tocotrienols are known for their potent antioxidant capabilities. They help in reducing oxidative stress by scavenging free radicals and enhancing the body's antioxidant defense mechanisms. This property is crucial in preventing cellular damage associated with various chronic diseases.

2. Anti-Inflammatory Effects

Delta-tocotrienol has been shown to modulate inflammatory responses. In a clinical trial involving patients with non-alcoholic fatty liver disease (NAFLD), supplementation with delta-tocotrienol significantly reduced inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and malondialdehyde (MDA) levels after 12 weeks of treatment .

3. Metabolic Benefits

In patients with metabolic syndrome, delta-tocotrienol supplementation improved insulin sensitivity and reduced triglyceride levels . A study reported a significant decrease in serum triglycerides by 28% after administering gamma-delta tocotrienols at a dosage of 120 mg/day .

4. Anticancer Activity

Delta-tocotrienol has demonstrated potential anticancer effects in various studies:

  • Breast Cancer: A phase II trial assessed the efficacy of delta-tocotrienol combined with standard neoadjuvant chemotherapy in breast cancer patients. While the study did not show a significant difference in overall response rates compared to chemotherapy alone, it highlighted the need for further investigation into its role in enhancing treatment efficacy .
  • Tumor Cell Growth Inhibition: In vitro studies have shown that tocotrienols can inhibit the growth of human and mouse tumor cells, suggesting their potential as therapeutic agents against cancer .

Clinical Studies

Several clinical studies have explored the effects of delta-tocotrienol:

Study FocusParticipantsDosageDurationKey Findings
NAFLD Management71300 mg twice daily12 weeksSignificant reduction in aminotransferases, hs-CRP, and MDA; no adverse effects reported .
Metabolic Syndrome82250 mg + Resveratrol24 weeksImproved insulin resistance; upregulation of certain miRNAs associated with metabolic health .
Breast Cancer Neoadjuvant Therapy80Combined with chemoNot specifiedNo difference in response rate; ongoing research needed to understand long-term effects .

The mechanisms through which delta-tocotrienol exerts its biological effects include:

  • Inhibition of Lipid Peroxidation: Tocotrienols can inhibit lipid peroxidation, which is crucial for protecting cell membranes from oxidative damage.
  • Regulation of Gene Expression: Tocotrienols may influence gene expression related to inflammation and cancer progression.
  • Induction of Apoptosis: They have been shown to promote apoptosis in cancer cells, contributing to their anti-cancer properties.

Q & A

Q. What are the key pharmacokinetic parameters of delta-tocotrienol in preclinical models, and how do they influence experimental design?

Delta-tocotrienol exhibits distinct pharmacokinetics:

  • Peak plasma concentration (Cmax) : 5785 μmol/L after 100 mg/kg oral administration in mice .
  • Time to Cmax (Tmax) : 2 hours, with a plasma half-life (t1/2) of 3.5 hours .
  • Tissue-specific retention : Pancreatic concentrations are 10-fold higher than tumor tissue (4183.5 nmol/g in tumors vs. higher levels in pancreas) . Methodological Note : Use oral dosing protocols with frequent plasma sampling (e.g., 0–24 hours) to capture clearance rates. Prioritize tissue-specific analyses, especially in pancreatic and tumor models, to align with observed biodistribution patterns.

Q. What standardized assays are recommended for evaluating delta-tocotrienol’s antioxidant activity in cellular models?

  • Lipid peroxidation assays (e.g., malondialdehyde quantification) and ROS scavenging assays (e.g., DCFH-DA fluorescence) are widely used .
  • Dose-response studies : Use concentrations ranging from 1–100 μM, with time-course analyses (e.g., 6–48 hours) to assess acute vs. chronic effects .
  • Statistical rigor : Apply one-way ANOVA with Bonferroni correction for multiple comparisons, as demonstrated in SK-N-SH neuron studies .

Advanced Research Questions

Q. How can contradictory findings on delta-tocotrienol’s antidiabetic effects in clinical trials be reconciled?

  • Heterogeneity sources : Variations in patient populations (e.g., baseline oxidative stress levels), dosing regimens (50–400 mg/day), and outcome measures (e.g., HbA1c vs. inflammatory cytokines) .
  • Methodological solutions :
  • Stratify participants by biomarkers (e.g., baseline TNF-α or adiponectin levels).
  • Incorporate mechanistic sub-studies (e.g., PPAR-γ activation assays) to link clinical outcomes to molecular pathways .
    • Example : A 2020 meta-analysis excluded studies with combined interventions (e.g., tocotrienols + statins) to isolate effects .

Q. What experimental models best capture delta-tocotrienol’s dual role in apoptosis and cell survival pathways?

  • In vitro : Use pancreatic cancer cell lines (e.g., MIA PaCa-2) treated with 10–50 μM delta-tocotrienol to assess NF-κB inhibition (via IκBα kinase suppression) and downstream apoptosis markers (e.g., caspase-3 activation) .
  • In vivo : Orthotopic pancreatic tumor models in mice, with oral dosing (100 mg/kg) to mimic tissue-specific accumulation .
  • Key contradiction : Tocotrienols exhibit pro-apoptotic effects in cancer cells but protect neurons from glutamate-induced toxicity at nanomolar concentrations . Address this by comparing cell-type-specific signaling (e.g., MAPK/ERK vs. PI3K/Akt pathways).

Methodological Recommendations

  • Reproducibility : Follow PRISMA guidelines for systematic reviews, including explicit inclusion/exclusion criteria (e.g., RCTs ≥2 weeks duration) and data extraction protocols .
  • Limitations mitigation : For incomplete datasets, contact authors for raw data (success rate: ~71% in recent reviews) . Use sensitivity analyses to assess excluded studies’ impact.

Note : Avoid combining delta-tocotrienol with other vitamin E isomers in assays, as gamma- and alpha-forms may antagonize its effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.